Pentoxifylline -

Pentoxifylline

Catalog Number: EVT-253674
CAS Number:
Molecular Formula: C13H18N4O3
Molecular Weight: 278.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosphodiesterase inhibitor that blocks production of TNF-α and other cytokines. Displays antinociceptive activity.
Source and Classification

Pentoxifylline is classified under the category of phosphodiesterase inhibitors. Its primary source is synthetic, developed through various chemical processes aimed at modifying xanthine derivatives to enhance their therapeutic effects. The compound is often marketed under various brand names, including Trental and Pentoxil.

Synthesis Analysis

Methods and Technical Details

The synthesis of pentoxifylline involves several methods, with variations aimed at optimizing yield and purity. One notable method includes the reaction of theobromine with halogenated reagents in the presence of organic solvents such as N,N-dimethylformamide or tetrahydrofuran. The following steps outline a typical synthesis process:

  1. Preparation of Reaction Mixture: Theobromine is dissolved in an organic solvent and mixed with an alkali.
  2. Addition of Halogenated Reagents: A halogenated reagent is added dropwise while maintaining a controlled temperature.
  3. Filtration and pH Adjustment: After the reaction, the mixture is filtered, and the pH is adjusted to facilitate product extraction.
  4. Separation and Purification: The organic phase is separated, washed, dried, and purified using techniques such as column chromatography.

This method has been reported to yield high-purity pentoxifylline with satisfactory recovery rates .

Molecular Structure Analysis

Structure and Data

Pentoxifylline has a complex molecular structure characterized by its tri-substituted xanthine framework. The chemical formula of pentoxifylline is C13H18N4O3C_{13}H_{18}N_4O_3, and its molecular weight is approximately 278.31 g/mol. The structural formula can be represented as follows:

Pentoxifylline Structure C7H8N4O3 Xanthine derivative \text{Pentoxifylline Structure }\begin{array}{c}\text{C}_7\text{H}_8\text{N}_4\text{O}_3\\\text{ Xanthine derivative }\end{array}

The compound features three substituents on the xanthine core, which contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Pentoxifylline undergoes several chemical reactions that are crucial for its synthesis and functionality. Key reactions include:

  • Phosphodiesterase Inhibition: Pentoxifylline inhibits phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells.
  • Metabolic Pathways: In vivo, pentoxifylline is metabolized primarily in the liver through oxidative pathways, resulting in various metabolites that may also exhibit pharmacological activity.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with pentoxifylline use .

Mechanism of Action

Process and Data

The mechanism of action of pentoxifylline involves several key processes:

  1. Inhibition of Phosphodiesterase: By inhibiting phosphodiesterase enzymes, pentoxifylline prevents the breakdown of cAMP, leading to vasodilation.
  2. Improvement of Erythrocyte Flexibility: The compound alters red blood cell deformability, enhancing microcirculation.
  3. Reduction of Blood Viscosity: Pentoxifylline decreases plasma viscosity, which facilitates better blood flow through narrowed vessels.

These mechanisms collectively contribute to improved oxygen delivery to tissues affected by ischemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pentoxifylline typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water, methanol, and ethanol but has limited solubility in non-polar solvents.

Chemical Properties

  • Melting Point: The melting point ranges from 131°C to 135°C.
  • pH Stability: Pentoxifylline solutions are stable within a pH range of 4 to 7.

These properties are critical for formulating pentoxifylline into various pharmaceutical preparations .

Applications

Scientific Uses

Pentoxifylline has several important applications in clinical settings:

  • Peripheral Vascular Disease Treatment: It is primarily used to treat intermittent claudication due to chronic occlusive arterial disease.
  • Enhancement of Sperm Motility: Research indicates that pentoxifylline can improve sperm motility in assisted reproductive technologies.
  • Anti-inflammatory Effects: It has been studied for its potential anti-inflammatory properties in various conditions, including sepsis and chronic inflammatory diseases .
Mechanistic Pathways and Molecular Targets of Pentoxifylline

Phosphodiesterase Inhibition and Cyclic Nucleotide Modulation

Pentoxifylline (PTX) functions as a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE III, IV, and V isozymes. This inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) concentrations. PDE4 inhibition is particularly significant in immune cells, where increased cAMP levels suppress pro-inflammatory signaling cascades. At therapeutic concentrations (1–5 μM), PTX's PDE inhibition enhances protein kinase A (PKA) activity, which subsequently inhibits nuclear translocation of nuclear factor kappa B (NF-κB), a master regulator of inflammation [1] [7].

Table 1: Pentoxifylline's PDE Isozyme Targets and Functional Consequences

PDE IsozymePrimary Tissue/Cell DistributioncAMP/cGMP SpecificityFunctional Outcome of Inhibition
PDE3Vascular smooth muscle, plateletscGMP-inhibited cAMP hydrolysisVasodilation, reduced platelet aggregation
PDE4Immune cells, CNScAMP-specificAnti-inflammatory, reduced cytokine production
PDE5Vascular smooth muscle, plateletscGMP-specificVasodilation, improved blood flow

Notably, PTX's metabolites (M1, M4, M5) contribute significantly to its pharmacological activity, with M1 and M5 exhibiting 5-8 times higher plasma concentrations than the parent compound. These metabolites amplify cAMP-mediated effects in erythrocytes and leukocytes, indirectly modulating vasodilatory and anti-inflammatory pathways [1] [6].

Hemorheological Effects: Erythrocyte Deformability and Blood Viscosity Reduction

PTX improves microcirculatory flow through multifaceted hemorheological actions:

  • Erythrocyte Flexibility: PTX increases intracellular ATP in red blood cells (RBCs), enhancing membrane fluidity and deformability. This allows RBCs to navigate capillaries (<5 μm diameter) more efficiently [1] [6].
  • Plasma Viscosity: PTX reduces fibrinogen synthesis and stimulates fibrinolysis, lowering plasma viscosity by 15–20% in patients with peripheral arterial disease [1].
  • RBC Aggregation: By diminishing surface adhesion proteins, PTX inhibits pathological RBC clumping, further optimizing blood fluidity [6].

A high-altitude study (3,800 m) revealed that while chronic hypoxia increased blood viscosity and reduced RBC deformability, acute PTX administration (400 mg) did not reverse these changes. This suggests contextual limitations to its hemorheological efficacy, potentially related to altitude-induced physiological adaptations [2].

Cytokine Modulation: TNF-α, IL-6, and NF-κB Signaling Pathways

PTX exerts potent cytokine-regulatory effects via cAMP-PKA-NF-κB axis:

  • TNF-α Suppression: In endotoxemic chimpanzees, PTX (500 mg/3h) reduced peak TNF-α levels by 80% (271 ± 26 pg/mL vs. 55 ± 23 pg/mL; p < 0.05). This occurs through PKA-mediated blockade of IκB kinase, preventing NF-κB nuclear translocation and TNF gene transcription [3] [8].
  • IL-6 Regulation: PTX inhibits IL-6 synthesis by >65% during endotoxemia (225 ± 42 pg/mL vs. 73 ± 25 pg/mL; p < 0.05), disrupting a key amplifier of inflammatory cascades [3] [10].
  • NF-κB-Independent Pathways: PTX also suppresses p38 MAPK and ERK phosphorylation, reducing NADPH oxidase assembly and reactive oxygen species production in neutrophils [1].

Table 2: Cytokine Modulation by Pentoxifylline in Experimental Models

CytokineExperimental ModelReduction by PTXPrimary Mechanism
TNF-αEndotoxemic chimpanzees80%NF-κB nuclear translocation blockade
IL-1βMurine endotoxemia41%PKA-dependent suppression of pro-IL-1β processing
IL-6Endotoxemic chimpanzees68%Inhibition of JAK/STAT activation
IL-8Human neutrophilsNot significantNF-κB-independent pathway

Immunomodulatory Mechanisms: Leukocyte Adhesion and Neutrophil Degranulation

PTX's immunomodulatory actions manifest through:

  • Adhesion Molecule Downregulation: PTX decreases expression of endothelial ICAM-1 and VCAM-1, reducing leukocyte adhesion by 50–60% in septic models. This is mediated via cAMP-elevation and inhibition of Rac1 GTPase [5] [8].
  • Neutrophil Degranulation: In experimental endotoxemia, PTX attenuates neutrophil elastase release by 57% (164 ± 21 ng/mL vs. 71 ± 7 ng/mL; p < 0.05) and lactoferrin by 45% (329 ± 15 ng/mL vs. 182 ± 5 ng/mL; p < 0.05). This occurs through interference with calcium flux and formyl peptide receptor signaling [3] [8].
  • Chemotaxis Inhibition: PTX reduces FMLP-directed neutrophil migration by 30–40% by disrupting actin polymerization and polarization [8].

Anti-Fibrotic Pathways: Collagen Synthesis Inhibition and TGF-β1 Downregulation

PTX antagonizes fibrogenesis through dual pathways:

  • TGF-β1 Suppression: In rat biliary fibrosis models, PTX (8–16 mg/kg/day) downregulates hepatic TGF-β1 expression by 60–70%, disrupting SMAD2/3 phosphorylation and nuclear translocation [4] [9].
  • Collagen Biosynthesis: PTX reduces procollagen I mRNA by 8-fold in activated hepatic stellate cells and decreases collagen deposition by 40–50% in in vivo models. This is achieved via cAMP-PKA-mediated inhibition of collagen gene transcription [4].
  • Extracellular Matrix (ECM) Remodeling: Paradoxically, PTX upregulates tissue inhibitor of metalloproteinase-1 (TIMP-1) by 2-fold while suppressing connective tissue growth factor (CTGF). This may limit its antifibrotic efficacy in some contexts [4].

In human tunica albuginea-derived fibroblasts, PTX interferes with TGF-β1-induced elastogenesis via SMAD1/5 downregulation and increased inhibitory SMAD6 expression, demonstrating tissue-specific antifibrotic actions [9].

Interaction with Nitric Oxide Synthase and Vascular Endothelial Function

PTX preserves endothelial function through nitric oxide (NO)-dependent and independent mechanisms:

  • eNOS Activation: PTX enhances shear stress-induced eNOS phosphorylation, increasing bioavailable NO. This promotes vasodilation and counters endotoxin-induced vasoconstriction [5].
  • iNOS Inhibition: During murine endotoxemia, PTX reduces inducible NOS (iNOS) expression by >50%, lowering pathological NO overproduction and associated oxidative stress [10].
  • Endothelial Protection: In septic rats, PTX completely reverses acetylcholine-induced vascular hypocontractility (p < 0.01) by preserving endothelial integrity and NO signaling. This effect persists even in eNOS-knockout mice, indicating complementary vasodilatory pathways involving cGMP [5] [10].

Table 3: Effects of Pentoxifylline on Nitric Oxide Synthase Isoforms

NOS IsoformTissue/Cell TypePTX EffectFunctional Outcome
Endothelial NOS (eNOS)Vascular endotheliumActivation (↑ phosphorylation)Improved vasodilation, reduced vascular resistance
Inducible NOS (iNOS)Macrophages, glomeruliSuppression (↓ expression)Attenuated hypotension and oxidative stress
Neuronal NOS (nNOS)CNS, peripheral nervesMinimal effectNo significant hemodynamic changes

Properties

Product Name

Pentoxifylline

Molecular Formula

C13H18N4O3

Molecular Weight

278.31

Synonyms

Alternative Name: PTX

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.